alpha,3,5-Tribromo-2-hydroxytoluene

Description

Contextualization of alpha,3,5-Tribromo-2-hydroxytoluene within the Broader Class of Substituted Phenols

This compound is a specific member of the vast class of substituted phenols. Its core structure is a toluene (B28343) molecule (a benzene (B151609) ring substituted with a methyl group) which is further modified with a hydroxyl group (-OH), making it a cresol (B1669610) (a methylphenol). The defining characteristic of this particular compound is the presence of three bromine atoms attached to the aromatic ring and the methyl group, hence the "tribromo" designation.

Specifically, the structure is 2-hydroxytoluene (o-cresol) where the hydrogen atoms at positions 3 and 5 on the benzene ring, and one hydrogen on the methyl group (the 'alpha' position), have been replaced by bromine atoms. This substitution pattern results in the chemical name 2-(Bromomethyl)-4,6-dibromophenol. guidechem.com

Below is a table detailing some of the key chemical properties of this compound. guidechem.com

| Property | Value |

| Molecular Formula | C₇H₅Br₃O |

| Molecular Weight | 344.828 g/mol |

| Synonyms | 2-(Bromomethyl)-4,6-dibromophenol, 3,5-DIBROMO-2-HYDROXYBENZYL BROMIDE, α,4,6-Tribromo-o-cresol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 11 |

Rationale for Academic Inquiry into Novel Brominated Aromatic Systems

The academic interest in novel brominated aromatic systems like this compound is multifaceted. A primary driver is the quest for new molecules with useful biological activities. The presence of halogens in a molecule is known to significantly enhance its bioactivity, and brominated compounds, in particular, have shown promise as antibacterial and anticancer agents. researchgate.net

Furthermore, aryl bromides are highly valuable intermediates in synthetic organic chemistry. mdpi.com They are precursors for a wide range of chemical reactions, including the formation of organometallic reagents (like Grignard reagents) and in transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.org The development of efficient and selective methods for synthesizing brominated aromatic compounds is therefore a continuous focus of research. mdpi.com

From an environmental perspective, the study of polybrominated compounds is essential. Many brominated flame retardants are structurally related to polybrominated phenols and their environmental persistence and potential toxicity are of significant concern. nih.govnih.gov Understanding the chemistry and toxicology of compounds like this compound contributes to the broader knowledge base needed to assess and mitigate the environmental impact of related substances. nih.govnih.gov

Overview of Research Methodologies Applicable to Polybrominated Toluene Derivatives

The investigation of polybrominated toluene derivatives such as this compound employs a range of established and modern research methodologies.

Synthesis and Reaction Chemistry: The primary method for introducing bromine atoms onto an aromatic ring is through electrophilic aromatic bromination . mdpi.com This can be achieved using various brominating agents and catalysts to control the regioselectivity of the reaction—that is, to direct the bromine atoms to specific positions on the ring. mdpi.com For instance, reagents like N-bromosuccinimide (NBS) are often used. mdpi.com More advanced techniques, such as electrochemical bromination , offer an environmentally friendlier approach by using electricity to drive the reaction under mild conditions. thieme-connect.com The synthesis of toluene derivatives can also involve reactions to create Grignard reagents, which are then used to form new carbon-carbon bonds. google.com

Structural Characterization: Once synthesized or isolated, the precise structure of the compound must be confirmed. The principal techniques for this are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the connectivity and substitution pattern. guidechem.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group. chemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. guidechem.com

Analytical and Purification Techniques:

Chromatography: Techniques such as flash column chromatography are essential for purifying the synthesized compounds from reaction mixtures. thieme-connect.com

X-ray Crystallography: For crystalline solids, this technique can provide an unambiguous determination of the three-dimensional structure of the molecule. nih.gov

The table below summarizes the common research methodologies.

| Methodology Category | Specific Techniques | Purpose |

| Synthesis | Electrophilic Aromatic Bromination, Electrochemical Halogenation, Grignard Reactions | To create the target molecule and related derivatives. mdpi.comthieme-connect.comgoogle.com |

| Structural Elucidation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry, X-ray Crystallography | To determine the exact chemical structure and connectivity of atoms. guidechem.comchemicalbook.comnih.gov |

| Purification & Analysis | Column Chromatography | To isolate the pure compound from byproducts and starting materials. thieme-connect.com |

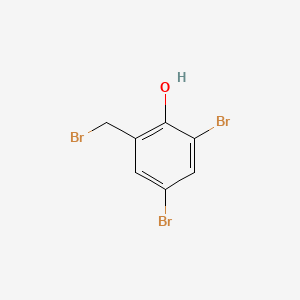

Structure

2D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZPJKEJXIRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347495 | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-54-3 | |

| Record name | 2,4-Dibromo-6-(bromomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4186-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Alpha,3,5 Tribromo 2 Hydroxytoluene

Strategies for Regioselective Bromination of Toluene (B28343) and Cresol (B1669610) Precursors

The regioselective introduction of three bromine atoms onto a 2-hydroxytoluene (o-cresol) framework to yield alpha,3,5-Tribromo-2-hydroxytoluene requires careful consideration of directing group effects and reaction conditions. The hydroxyl (-OH) and methyl (-CH3) groups of the o-cresol (B1677501) starting material are both activating and ortho-, para-directing, leading to a complex mixture of products if not controlled.

Exploration of Direct Bromination Routes

Direct bromination of o-cresol with elemental bromine often leads to a mixture of mono-, di-, and tribrominated products, with the positions of bromination being highly dependent on the reaction solvent. stackexchange.com In aqueous media, the phenoxide ion formed by deprotonation is highly activated, typically leading to the formation of 2,4,6-tribromophenol. stackexchange.com To achieve the desired 3,5-dibromination on the ring and subsequent benzylic bromination, non-polar solvents are generally preferred to suppress the formation of the highly reactive phenoxide ion. stackexchange.com

However, achieving the specific alpha,3,5-tribromo substitution pattern via direct bromination in a single step is exceptionally challenging. The initial bromination of o-cresol would likely occur at the positions most activated by the hydroxyl group, namely the para (4-) and ortho (6-) positions. To steer the bromination to the 3- and 5-positions, the more activating hydroxyl group would need to be temporarily blocked or its directing influence modulated.

When o-cresol is treated with bromine water, a substitution reaction occurs, leading to the formation of ortho and para bromo derivatives with respect to the hydroxyl group. vedantu.com The reaction of o-cresol with excess bromine can lead to dibromination. vedantu.com For instance, the reaction of m-cresol (B1676322) with bromine water rapidly yields 2,4,6-tribromo-3-methylphenol, highlighting the strong activating and directing effect of the hydroxyl group. doubtnut.com

Table 1: Illustrative Outcomes of Direct Bromination of o-Cresol under Various Conditions

| Brominating Agent | Solvent | Predominant Product(s) | Comments |

| Br₂ | Water | 2,4-Dibromo-6-methylphenol, 4,6-Dibromo-2-methylphenol | High reactivity leads to multiple substitutions, often with oxidation. |

| Br₂ | CCl₄ | 4-Bromo-2-methylphenol, 6-Bromo-2-methylphenol | Monosubstitution is favored in non-polar solvents. |

| NBS | CH₂Cl₂ | 4-Bromo-2-methylphenol, 6-Bromo-2-methylphenol | N-Bromosuccinimide offers a milder alternative to Br₂. |

Note: This table represents expected outcomes based on general principles of electrophilic aromatic substitution and is not based on specific experimental data for the synthesis of this compound.

Multistep Synthetic Pathways Involving Bromination and Functional Group Interconversions

Given the challenges of direct bromination, a multistep synthetic approach is a more viable strategy for the controlled synthesis of this compound. This involves a sequence of protection, bromination, and deprotection steps, along with functional group interconversions. libretexts.org

A plausible retrosynthetic analysis would involve the late-stage introduction of the benzylic bromine. The primary challenge is the regioselective dibromination of the aromatic ring at positions 3 and 5.

Proposed Synthetic Pathway:

Protection of the Hydroxyl Group: The hydroxyl group of o-cresol would first be protected, for example, as a methyl ether (2-methoxytoluene) or an acetate (B1210297) ester. This is crucial to moderate its activating effect and prevent unwanted side reactions.

Ring Bromination: The protected o-cresol would then be subjected to bromination. The directing effects of the methyl group and the protected hydroxyl group would need to be carefully considered. Achieving 3,5-dibromination would likely require specific brominating agents and catalysts. Ortho- and para-directing groups make direct bromination at the meta positions challenging. Therefore, a more elaborate strategy might be necessary, potentially involving blocking groups or starting from a precursor where the desired substitution pattern is already established. A patent describes the bromination of o-cresol with Br-Cl in CCl4, yielding a mixture of 4-bromo-o-cresol and 6-bromo-o-cresol. google.com

Benzylic Bromination: Following the ring dibromination, the benzylic position (the methyl group) would be brominated. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions. This reaction is highly selective for the benzylic position. The photocatalytic benzylic bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide using hydrogen peroxide and hydrobromic acid has been reported as a green and safe process. researchgate.net

Deprotection: Finally, the protecting group on the hydroxyl function would be removed to yield the target compound, this compound.

Functional group interconversion is a key strategy in multistep synthesis. libretexts.org For instance, an amino group could be introduced and later converted to a bromine atom via a Sandmeyer reaction, offering an alternative route to control the regiochemistry of bromination. A patent for the synthesis of 2,5-dibromophenol (B1293422) utilizes a four-step reaction sequence starting from 2-amino-5-nitroanisole, involving diazotization, bromination, reduction, and demethylation. google.com

Development of Efficient and Scalable Synthetic Protocols

The development of efficient and scalable synthetic protocols is crucial for the practical application of this compound in various fields. Key considerations include reaction time, yield, purification methods, and the cost and availability of reagents.

Recent advances in synthetic methodology have focused on developing mild and highly efficient protocols. For example, a one-minute synthesis of substituted phenols from arylboronic acids has been developed, which is scalable up to at least 5 grams. rsc.org While not directly applicable to the bromination of cresol, this highlights the trend towards rapid and scalable reactions. The protocol can be combined in a one-pot sequence with bromination to generate diverse, highly substituted phenols. rsc.org

For the bromination step, continuous flow reactors can offer significant advantages over traditional batch processes, including better temperature control, improved safety for highly exothermic reactions, and the potential for higher yields and purity. A patent describes a continuous bromination process for p-cresol (B1678582) to produce 2-bromo-4-methylphenol, which can achieve a selectivity of over 99%. acs.org

The use of solid-supported reagents and catalysts can also facilitate scalability by simplifying product isolation and catalyst recycling.

Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Bromination Step

| Parameter | Batch Process | Continuous Flow Process |

| Heat Transfer | Often poor, leading to localized hotspots and side reactions. | Excellent, allowing for precise temperature control. |

| Safety | Higher risk with large volumes of hazardous reagents. | Smaller reaction volumes at any given time, enhancing safety. |

| Scalability | Often challenging, requiring larger and more complex equipment. | Readily scalable by extending reaction time or using parallel reactors. |

| Productivity | Can be lower due to longer reaction and workup times. | Often higher due to faster reaction rates and potential for automation. |

Note: This table provides a generalized comparison and the specific advantages would depend on the optimization of the process for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols has traditionally relied on methods that often involve hazardous reagents, toxic solvents, and the generation of significant waste. The principles of green chemistry aim to address these issues by promoting the use of safer chemicals, more efficient reactions, and environmentally benign processes. researchgate.net

In the context of synthesizing this compound, several green chemistry approaches can be considered:

Use of Safer Brominating Agents: Replacing elemental bromine with less hazardous alternatives like N-bromosuccinimide (NBS) or employing in-situ generation of the brominating species can improve safety.

Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation.

Greener Solvents: Replacing traditional chlorinated solvents with more environmentally friendly options such as water, ethanol, or supercritical fluids is a key aspect of green synthesis. The use of deep eutectic solvents has been explored for the efficient separation of phenols from oils, avoiding the use of mineral alkalis and acids. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

Mechanochemistry: Performing reactions by grinding solid reactants together, often in the absence of a solvent, can significantly reduce waste and energy usage. researchgate.net

A study on the kinetic study of the fast bromination of cresol regioisomers in an aqueous medium highlights the inherent green chemistry principles of using microgram quantities of chemicals in dilute aqueous solutions. iosrjournals.org Furthermore, photocatalytic oxidative bromination with HBr/H₂O₂ is considered an advantageous green process due to the low cost of reagents and water being the only byproduct. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis of Halogenated Phenols

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Prevention | Generation of significant halogenated waste. | Designing synthetic routes with higher yields and fewer by-products. |

| Atom Economy | Use of stoichiometric reagents where a large portion is not incorporated into the product. | Catalytic reactions with high atom efficiency. |

| Less Hazardous Chemical Syntheses | Use of toxic and corrosive reagents like elemental bromine. | Use of N-bromosuccinimide or enzyme-catalyzed halogenation. |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents like CCl₄ and CH₂Cl₂. | Use of water, ethanol, or solvent-free conditions (mechanochemistry). |

| Design for Energy Efficiency | Reactions requiring high temperatures and long reaction times. | Catalytic or photocatalytic reactions at ambient temperature. |

| Use of Renewable Feedstocks | Starting materials derived from petroleum. | Exploration of bio-based starting materials. |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For alpha,3,5-Tribromo-2-hydroxytoluene, with the molecular formula C₇H₅Br₃O, NMR is instrumental in confirming the substitution pattern on the aromatic ring and the nature of the side chain. chemchart.com

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number and chemical environment of the hydrogen atoms. A known ¹H NMR spectrum has been recorded at 90 MHz in deuterated chloroform (B151607) (CDCl₃). chemchart.com The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylene (B1212753) protons of the bromomethyl group.

The aromatic region would typically display two signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are indicative of their positions relative to the electron-withdrawing bromine atoms and the electron-donating hydroxyl and methyl groups. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature. The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0 - 8.0 | Doublet, Doublet |

| Hydroxyl-OH | Variable | Singlet (broad) |

| Methylene-CH₂Br | ~4.5 | Singlet |

Note: The above table represents expected values. Actual experimental data is required for precise assignment.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. A ¹³C NMR spectrum has been reported in CDCl₃. chemchart.comnih.gov

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbon atom attached to the hydroxyl group (C-OH) and the carbons bonded to the bromine atoms (C-Br) would appear at characteristic downfield shifts. The carbon of the bromomethyl group (-CH₂Br) will also have a distinct chemical shift.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-OH | ~150 - 160 |

| Aromatic C-Br | ~110 - 130 |

| Aromatic C-H | ~125 - 140 |

| Aromatic C-C | ~120 - 140 |

| Methylene -CH₂Br | ~30 - 40 |

Note: The above table represents expected values. Actual experimental data is required for precise assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the ortho-relationship between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for identifying the substitution pattern by showing correlations from the methylene protons to the aromatic ring carbons and from the aromatic protons to neighboring carbons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C₇H₅Br₃O by providing a highly accurate mass measurement of the molecular ion. chemchart.com The presence of three bromine atoms would create a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom, the bromomethyl group, or other small neutral molecules.

| Ion | m/z (Mass-to-charge ratio) | Significance |

| [M]⁺ | ~342, 344, 346, 348 | Molecular ion peak cluster (due to Br isotopes) |

| [M-Br]⁺ | ~263, 265, 267 | Loss of a bromine atom |

| [M-CH₂Br]⁺ | ~251, 253, 255 | Loss of the bromomethyl group |

Note: The m/z values are approximate and depend on the specific bromine isotopes present in the fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. IR spectra for this compound have been reported in various media, including CCl₄ solution, KBr disc, and as a nujol mull. chemchart.com

Key expected vibrational bands include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic and methylene groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

A C-Br stretching band, which typically appears in the lower frequency region of the spectrum (500-700 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| C-Br | C-Br stretch | 500 - 700 |

Note: The exact positions of the bands can be influenced by the physical state of the sample.

Computational Chemistry and Theoretical Modeling of Alpha,3,5 Tribromo 2 Hydroxytoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and physics to predict molecular properties with high accuracy. For alpha,3,5-Tribromo-2-hydroxytoluene, DFT calculations are foundational for determining its most stable three-dimensional structure.

The process begins with a geometry optimization, where the molecule's energy is minimized by systematically adjusting the positions of its atoms. This computational procedure seeks the lowest energy conformation on the potential energy surface, which corresponds to the most stable molecular geometry. Such calculations would be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately balances computational cost and accuracy for a molecule containing heavy bromine atoms.

Upon completion, the optimization yields key structural parameters. These include the precise bond lengths between atoms (e.g., C-C, C-O, C-H, C-Br), the bond angles formed by three connected atoms (e.g., C-C-C, C-O-H), and the dihedral angles that describe the rotation around bonds, such as the orientation of the bromomethyl (-CH₂Br) group relative to the phenyl ring. This optimized geometry is the starting point for most other computational analyses, including the prediction of spectroscopic properties and reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-OH | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH₂Br | ~1.51 Å | |

| C-Br (ring) | ~1.89 Å | |

| C-Br (methyl) | ~1.95 Å | |

| Bond Angles | ||

| C-O-H | ~109° | |

| C-C-C (ring) | ~119 - 121° | |

| C-C-Br (ring) | ~118 - 122° | |

| Dihedral Angle |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations predict the ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. The results are crucial for assigning peaks in experimental spectra to specific atoms in the molecular structure. guidechem.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies of the molecule are determined by calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies and their corresponding intensities can be used to generate a theoretical Infrared (IR) spectrum. This spectrum would show characteristic peaks corresponding to specific vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C-Br stretches, and C-C stretching modes within the ring. guidechem.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. These calculations yield the excitation energies and oscillator strengths of the lowest-energy electronic transitions. For this compound, this would reveal transitions likely involving the π-electrons of the aromatic system, helping to explain its absorption of ultraviolet or visible light.

Table 2: Theoretical Spectroscopic Analysis of this compound

| Spectroscopic Method | Predicted Parameters | Information Gained |

|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Electronic environment of hydrogen and carbon nuclei; aids in structural confirmation. |

| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., -OH, C-Br) and molecular vibrational modes. |

| UV-Vis | Absorption Maxima (λmax), Oscillator Strengths | Electronic transitions, information on the conjugated π-electron system. |

Analysis of Molecular Orbital Characteristics and Reactivity Descriptors

The electronic behavior and chemical reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor (electrophile). The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO may have significant contributions from the antibonding orbitals of the ring and the C-Br bonds.

Table 3: Key Reactivity Descriptors from Molecular Orbital Analysis

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT calculations provide a static picture of the molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly in a solvent environment. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, a key area of interest is the conformational flexibility of the bromomethyl (-CH₂Br) side chain. MD simulations can track the rotation around the C(ring)-C(methyl) bond, revealing the preferred orientations (conformers) of this group in a given solvent and the energy barriers between them.

The simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe its dynamic behavior. Analysis of the resulting trajectory can provide information on:

Conformational Preferences: Identifying the most populated dihedral angles for the side chain.

Solvent Effects: How interactions with solvent molecules influence the molecule's shape and flexibility.

Intramolecular Interactions: The potential for hydrogen bonding between the hydroxyl group and the bromine atom of the side chain, which could stabilize certain conformations.

This analysis provides a more realistic understanding of the molecule's behavior in a chemical or biological system, where it is rarely in an isolated, static state.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Environmental Fate and Degradation Pathways of Brominated Hydroxytoluenes

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH). Although specific atmospheric fate data for alpha,3,5-Tribromo-2-hydroxytoluene is scarce, the general mechanism for aromatic compounds involves the addition of •OH to the aromatic ring, followed by further reactions that can lead to ring cleavage and the formation of smaller, more oxidized products. The rate of these reactions is dependent on the concentration of hydroxyl radicals and the specific structure of the compound.

| Environment | Key Degradation Process | Influencing Factors | Potential Products |

| Aqueous | Photolytic C-Br bond cleavage | Photosensitizers, water chemistry (pH, dissolved organic matter) | Debrominated hydroxytoluenes, oxidized byproducts |

| Atmospheric | Reaction with hydroxyl radicals (•OH) | •OH concentration, sunlight intensity, presence of other pollutants | Ring-cleavage products, smaller oxidized organic molecules |

Biotransformation and Biodegradation Potential by Microbial Systems

The breakdown of halogenated aromatic compounds by microorganisms is a critical pathway for their removal from the environment. The biodegradation of compounds like this compound is expected to proceed through a series of enzymatic reactions. A crucial initial step is dehalogenation, which can occur aerobically or anaerobically. Aerobic degradation of halogenated phenols often involves monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, making it more susceptible to cleavage ccme.ca. This is followed by ring-opening reactions, ultimately leading to the formation of intermediates that can enter central metabolic pathways ccme.ca.

Microbial consortia have been shown to be more effective than single strains in degrading complex mixtures of contaminants, including halogenated organic compounds nih.gov. The presence of multiple microbial species can lead to a wider range of metabolic capabilities and increased resilience to toxic intermediates nih.gov. While specific studies on the biodegradation of this compound are limited, research on other brominated and halogenated aromatic compounds provides a framework for its likely biotransformation. The process generally involves an initial attack on the molecule, often by removing the halogen substituents, followed by the breakdown of the aromatic structure ccme.catpsgc-pwgsc.gc.ca.

| Microbial System | Key Enzymatic Reactions | Degradation Pathway | Factors Affecting Biodegradation |

| Aerobic Bacteria | Monooxygenases, Dioxygenases | Hydroxylation, Dehalogenation, Ring Cleavage | Oxygen availability, nutrient levels, presence of co-substrates, microbial community composition |

| Anaerobic Bacteria | Reductive dehalogenases | Reductive Dehalogenation | Availability of electron donors, redox potential |

Chemical Transformation Processes in Environmental Matrices

In addition to photolytic and biological degradation, this compound can undergo chemical transformations in various environmental matrices such as soil and water. Oxidation is a significant abiotic degradation process. In the presence of naturally occurring manganese oxides (MnOx), brominated phenols can be oxidized to form polymeric products ccme.cacdc.goviaea.org. This process involves the initial oxidation of the phenol to a phenoxyl radical, which can then couple with other radicals to form larger molecules like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) ccme.cacdc.goviaea.org.

Hydrolysis, the reaction with water, is another potential transformation pathway. For structurally related compounds like the quinone methide of butylated hydroxytoluene (BHT), hydrolysis leads to the formation of a corresponding benzyl alcohol tpsgc-pwgsc.gc.ca. The rate of hydrolysis can be influenced by pH, with catalysis occurring under both acidic and basic conditions tpsgc-pwgsc.gc.ca. While the specific hydrolysis kinetics of this compound are not well-documented, the presence of the hydroxyl group on the toluene (B28343) ring suggests that similar reactions could occur under certain environmental conditions.

| Environmental Matrix | Transformation Process | Key Reactants/Catalysts | Potential Transformation Products |

| Soil/Sediment | Oxidation | Manganese oxides (MnOx) | Brominated phenoxyl radicals, Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), Hydroxylated polybrominated biphenyls (OH-PBBs) |

| Water | Hydrolysis | Water (catalyzed by H+ or OH-) | Potentially debrominated or rearranged products |

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment particles and its transport in water and air. The sorption of organic compounds to soil is often correlated with the organic carbon content of the soil. For hydrophobic compounds, including many brominated aromatic compounds, sorption to organic matter is a primary mechanism that reduces their mobility in the environment. Studies on brominated diphenyl ethers have shown a significant relationship between the total organic carbon fraction (fOC) of soil and their sorption coefficients nih.gov.

| System | Governing Process | Key Factors | Implications for Environmental Fate |

| Terrestrial | Sorption to soil organic matter | Soil organic carbon content, soil pH, compound hydrophobicity | Reduced mobility and bioavailability, potential for long-term retention in soil |

| Aquatic | Partitioning to sediment and suspended particles | Sediment organic carbon content, water chemistry | Accumulation in sediments, transport via suspended particles |

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry for Enhanced Synthetic Efficiency

The synthesis of polybrominated aromatics is often challenging due to the use of hazardous reagents like molecular bromine and the potential for runaway reactions. researchgate.netmdpi.com Continuous flow chemistry presents a robust solution to these issues by offering superior control over reaction parameters. researchgate.netresearchgate.net This technology utilizes microreactors or tube reactors where reactants are pumped and mixed, enabling precise management of temperature, pressure, and reaction time. nih.govacs.org

The key advantages of flow chemistry for synthesizing brominated compounds include:

Enhanced Safety: Flow systems minimize the volume of hazardous materials handled at any given time. researchgate.netnih.gov Protocols have been developed for the in situ generation of bromine (Br₂) or potassium hypobromite (B1234621) (KOBr) from safer precursors like hydrobromic acid (HBr) or potassium bromide (KBr) with an oxidant. researchgate.netmdpi.comnih.gov This generated reagent is immediately consumed in the subsequent reaction stream, preventing the accumulation of dangerous intermediates. researchgate.netmdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid heating and cooling, effectively dissipating the heat generated during exothermic bromination reactions and preventing the formation of byproducts. researchgate.netacs.org

Increased Efficiency and Yield: The precise control afforded by flow systems often leads to higher yields and selectivity. researchgate.netnih.gov Reaction times can be significantly reduced from hours in batch processes to mere minutes or even seconds in continuous flow. researchgate.netacs.org

Scalability: Flow chemistry processes are often easier to scale up than traditional batch methods, providing a more direct bridge between laboratory-scale discovery and industrial production. nih.govresearchgate.net

Research in this area focuses on optimizing reaction conditions, such as solvent choice and residence time, for various aromatic substrates. researchgate.netnih.gov The development of integrated flow systems that combine synthesis, workup, and purification steps is a significant goal, aiming to create fully automated processes for the on-demand production of complex molecules like alpha,3,5-Tribromo-2-hydroxytoluene. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Bromination

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., Br₂) | Enhanced safety via in situ reagent generation and small reaction volumes | researchgate.netmdpi.comnih.gov |

| Temperature Control | Difficult for large-scale exothermic reactions, risk of hotspots | Precise and rapid temperature control due to high surface-area-to-volume ratio | researchgate.netacs.org |

| Reaction Time | Often requires long reaction times (hours) | Significantly shorter reaction times (seconds to minutes) | researchgate.netacs.org |

| Yield & Selectivity | Can be lower due to side reactions and over-bromination | Often higher yields and improved selectivity | researchgate.netnih.gov |

| Scalability | Scaling up can be complex and introduce new safety challenges | More straightforward and predictable scalability by running the system for longer | nih.govresearchgate.net |

Advanced Catalyst Design for Selective Transformations

Achieving regioselectivity in the electrophilic bromination of activated aromatic rings, such as phenols, is a significant synthetic challenge. The hydroxyl group strongly activates the ortho and para positions, often leading to a mixture of products or over-bromination. nih.gov The synthesis of a specific isomer like this compound requires precise control over the positions of bromination. Future research is heavily invested in designing advanced catalysts that can direct the substitution to specific sites.

Promising catalytic strategies include:

Heterogeneous Catalysts: Solid catalysts like zeolites and layered double hydroxides (LDHs) offer significant advantages, including ease of separation and recyclability. nih.govresearchgate.net Zeolites can provide shape selectivity, favoring the formation of the less sterically hindered para-isomer by restricting the transition state within their porous structure. nih.gov Tungstate-exchanged Mg-Al layered hydroxides have been shown to catalyze the bromination of bisphenol-A with high atom economy by enabling an inbuilt recycle of the HBr byproduct. researchgate.net

Acid Catalysis: The use of acids such as p-toluenesulfonic acid (pTsOH) in conjunction with N-bromosuccinimide (NBS) has been shown to promote selective mono-ortho-bromination of para-substituted phenols. nih.govnih.gov The proposed mechanism involves the acid conjugating with the phenolic hydroxyl group, thereby directing the incoming electrophile to the ortho position. nih.gov This method provides an efficient route to specific ortho-brominated building blocks. nih.govnih.gov

Polymer-Bound Reagents: Attaching the brominating agent to a solid support, such as in the Amberlyst-A26 resin tribromide, can enhance para-selectivity for phenols. rsc.org The polymer backbone can create a specific steric environment around the reactive species, and the catalyst can be easily recovered by simple filtration and regenerated for subsequent use. rsc.org

These advanced catalytic systems aim to replace traditional methods that rely on stoichiometric Lewis acids, which can be difficult to handle and generate significant waste. youtube.com The development of highly selective, reusable, and environmentally benign catalysts is crucial for the efficient and sustainable synthesis of complex brominated aromatics. researchgate.net

Multidisciplinary Approaches to Understanding Brominated Aromatics

A comprehensive understanding of brominated aromatic compounds requires the integration of knowledge and techniques from various scientific disciplines. This multidisciplinary approach is essential for elucidating reaction mechanisms, predicting properties, and assessing the environmental behavior of compounds like this compound.

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction pathways in electrophilic aromatic bromination. nih.govresearchgate.net These models can calculate the energies of reaction intermediates and transition states, helping to explain the observed regioselectivity (e.g., ortho vs. para substitution). nih.gov By analyzing parameters like electrostatic potentials and charge distribution, researchers can predict the most likely sites of electrophilic attack on a complex aromatic ring, guiding experimental design. nih.govresearchgate.net

Environmental and Analytical Chemistry: Many brominated compounds are used as flame retardants and can be released into the environment. acs.orgnih.govmdpi.com Environmental science studies focus on the fate and transformation of these compounds. Research has shown that brominated phenolic compounds can be formed in the environment through the manganese oxide-catalyzed oxidation of phenols in the presence of bromide ions. nih.gov Studies on the biodegradation of brominated flame retardants by microbial consortia are crucial for understanding their environmental persistence and developing remediation strategies. mdpi.com These investigations rely on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify transformation products and degradation pathways. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and evaluating a series of related compounds, researchers can establish relationships between chemical structure and biological or physicochemical properties. For instance, studies on the microbial transformation of various substituted phenols have correlated reaction rates with physicochemical parameters like van der Waal's radii, providing insights into how structural modifications affect biodegradability. nih.gov Such approaches are vital for designing new molecules with desired properties while minimizing potential environmental impact.

The synergy between these fields provides a more complete picture of brominated aromatic compounds, from their fundamental chemical reactivity to their broader environmental implications. Future research will likely see even greater integration, with computational predictions guiding synthetic efforts and advanced analytical methods providing detailed feedback on reaction outcomes and environmental behavior.

Q & A

Q. What controls are essential for ensuring reproducibility in this compound research?

- Methodological Answer : Include negative controls (unbrominated precursors) and positive controls (commercial standards if available). For environmental studies, use spiked matrices (e.g., sediment) with recovery checks via internal standards (e.g., deuterated analogs). Document reaction conditions (e.g., stirring rate, inert atmosphere) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.